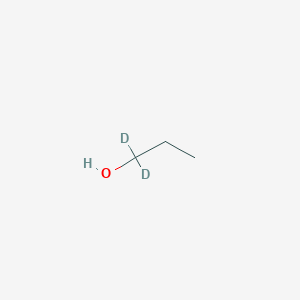

1-Propanol-1,1-d2

Descripción general

Descripción

1-Propanol-1,1-d2 is not directly mentioned in the provided papers, but it is a deuterated form of 1-propanol, which is a primary alcohol with the formula C3H8O. It is a colorless liquid that is important in the chemical industry as a precursor to various compounds.

Synthesis Analysis

The metabolic engineering of a 1,2-propanediol pathway in Escherichia coli suggests the possibility of producing related compounds such as 1-propanol through fermentation processes using glucose as a renewable resource . Although the paper focuses on 1,2-propanediol, the methods described could potentially be adapted for the synthesis of 1-propanol and its deuterated isotopologues.

Molecular Structure Analysis

The structure of liquid 1-propanol has been studied using neutron diffraction and EPSR simulations, revealing that propanol molecules form hydrogen-bonded clusters with a size distribution that broadens at lower temperatures . This information could be extrapolated to understand the molecular interactions of 1-Propanol-1,1-d2, considering the effects of deuterium substitution on hydrogen bonding.

Chemical Reactions Analysis

The purification and characterization of D-1-amino-2-propanol:NAD+ oxidoreductase activity from Escherichia coli K-12 indicates that certain enzymes can selectively catalyze reactions involving the D-isomer of amino alcohols . This specificity could be relevant when considering the chemical reactions of chiral molecules related to 1-propanol.

Physical and Chemical Properties Analysis

The temperature-dependent structure of liquid 1-propanol has been investigated, showing that the average cluster size and the degree of branching increase as the temperature decreases . The excess molar volumes of 1-propanol with various amides have been measured, indicating interactions such as hydrogen bonding and dispersion forces . These studies provide insights into the physical and chemical properties of 1-propanol, which would be similar for its deuterated counterpart.

Relevant Case Studies

The conformational preferences of chiral molecules have been studied in 1-phenyl-1-propanol, which is structurally related to 1-propanol . Quantum computational methods have been used to study the molecular structure and properties of 1-phenyl-1-propanol, providing a comprehensive analysis of its characteristics . These studies could serve as case studies for understanding the behavior of 1-Propanol-1,1-d2 in various environments.

Aplicaciones Científicas De Investigación

Photochemical Degradation in Environmental Studies

1-Propanol is extensively used in various industries and is also a contaminant in the atmosphere. Research on its photochemical and photocatalytic degradation using UV/H2O2 has been conducted to understand its behavior and fate under environmental conditions. This study highlights the formation of carboxylic acids and malonate as byproducts, opening avenues for the production of these chemical building blocks under mild conditions (Ferreira Santos et al., 2019).

Probing Molecular Dynamics

1-Propanol serves as a prototype for studying monohydroxy alcohol and H-bonding systems. Using dielectric spectroscopy and depolarized dynamic light scattering, researchers have revisited the reorientational dynamics of 1-propanol, contributing to our understanding of molecular interactions and behavior (Gabriel et al., 2017).

Molecular Association Studies

The molecular associations in liquid D-1-propanol have been analyzed using neutron diffraction. This research provides insights into the molecular conformation and associations in 1-propanol, contrasting it with its isomer 2-propanol, and suggesting different types of molecular association (Sahoo et al., 2009).

Density and Volume Studies

Research on the densities and excess molar volumes of binary systems involving 1-propanol and various amides at different temperatures has been conducted. This work helps in understanding intermolecular interactions, such as hydrogen bonding and dispersion forces, in these systems (Saleh et al., 2001).

Hydrogenation and Electro-Oxidation Processes

Studies have explored the use of 1-propanol in hydrogenation processes for chemical synthesis and electro-oxidation for energy applications. These investigations have provided insights into the mechanisms and efficiency of these processes under various conditions (Liu et al., 2008; Gandarias et al., 2011).

Astrophysical Implications

Research into the formation of interstellar propanal and 1-propanol ice provides insights into the pathways and mechanisms of organic molecule formation in interstellar space, contributing to our understanding of astrochemistry (Qasim et al., 2019).

Fuel Applications

1-Propanol has been investigated as a component in fuel blends, particularly in studies examining its effects on engine performance and efficiency. This research contributes to the development of alternative fuels and understanding their impact on engine systems (Gökmen & Aydoğan, 2022).

Electrocatalysis and Adsorption Studies

Studies on the electrochemical adsorption and oxidation of 1-propanol on platinum electrodes in aqueous acid medium have provided insights into the mechanisms of electrosorption and its implications for electrocatalysis (Gonçalves et al., 1988).

Aqueous Phase Reactions

Research on the aqueous phase dehydration of 1-propanol over zeolites using density functional theory calculations has expanded our understanding of the dehydration mechanisms and the role of water molecules in these processes (Mei & Lercher, 2017).

Safety and Hazards

1-Propanol-1,1-d2 is a highly flammable liquid and vapor . It may cause serious eye damage and may cause drowsiness or dizziness . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .

Direcciones Futuras

While specific future directions for 1-Propanol-1,1-d2 are not mentioned in the search results, there is ongoing research into the use of propanols in renewable energy . The development of green routes for the synthesis of compounds like propionic acid from 1-propanol also represents an important area of study .

Mecanismo De Acción

Target of Action

1-Propanol-1,1-d2, also known as Propyl-1,1-d2 alcohol, is a synthetic compound . The primary target of 1-Propanol-1,1-d2 is the central nervous system . It interacts with the central nervous system and can potentially affect its functioning .

Mode of Action

It is known to be more effective against enveloped viruses compared to non-enveloped viruses .

Biochemical Pathways

Research has shown that 1-propanol can be produced in engineered escherichia coli via extended dissimilation of succinate under anaerobic conditions through the expression of the endogenous sleeping beauty mutase (sbm) operon . This pathway serves as an ancillary channel for consuming reducing equivalents upon anaerobic dissimilation of glycerol, resulting in an enhanced glycerol dissimilation and a major metabolic shift from acidogenesis to solventogenesis .

Pharmacokinetics

It is known that the compound has a boiling point of 97 °c and a density of 0830 g/mL at 25 °C .

Result of Action

It is known that the compound can potentially affect the functioning of the central nervous system .

Propiedades

IUPAC Name |

1,1-dideuteriopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480194 | |

| Record name | 1-Propanol-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanol-1,1-d2 | |

CAS RN |

40422-04-6 | |

| Record name | 1-Propanol-1,1-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40422-04-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

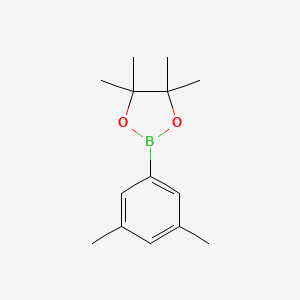

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

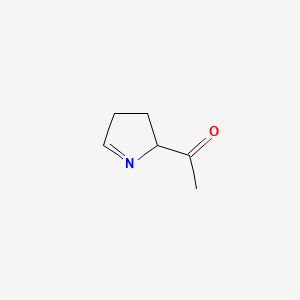

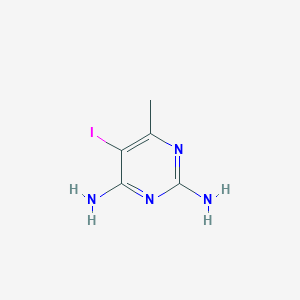

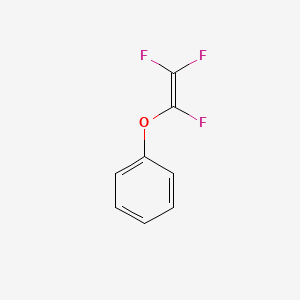

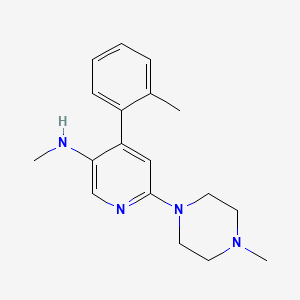

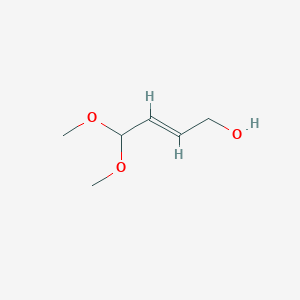

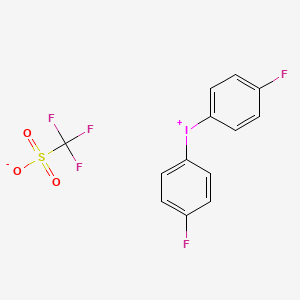

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)